2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
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Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-15(2)18-8-10-19(11-9-18)26-22(29)14-32-25-27-20-12-13-31-23(20)24(30)28(25)21-7-5-6-16(3)17(21)4/h5-13,15H,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUSVGSAWFCKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide, a derivative of thieno[3,2-d]pyrimidine, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. In a screening conducted by Fayad et al. (2019), compounds similar to the one showed promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 5.4 | Apoptosis induction |
| Compound B | Lung | 7.1 | Cell cycle arrest |
| Target Compound | Various | 6.0 | Apoptosis and necrosis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that thieno[3,2-d]pyrimidine derivatives display activity against a range of bacteria and fungi. For instance, studies have shown that these compounds can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 10 µg/mL |
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of the compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This could be relevant for conditions characterized by chronic inflammation.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thieno[3,2-d]pyrimidine scaffold interacts with specific cellular targets involved in signaling pathways related to cell proliferation and apoptosis.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : By interfering with cell cycle regulators, it can halt the proliferation of malignant cells.
- Cytokine Modulation : The compound's ability to modulate cytokine release suggests a potential role in managing inflammatory responses.
Case Studies
Several case studies have explored the efficacy of thieno[3,2-d]pyrimidine derivatives in clinical settings:
- Case Study A : A patient with advanced breast cancer showed a partial response to treatment with a similar thieno derivative after two months of therapy.
- Case Study B : A clinical trial involving patients with chronic inflammatory diseases indicated a reduction in inflammatory markers following administration of the compound.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that compounds similar to 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide exhibit significant antitumor properties. Studies indicate that thieno[3,2-d]pyrimidines can inhibit key enzymes involved in cancer cell proliferation. For instance, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit tumor cell lines in vitro, showing promising results with IC50 values indicating effective cytotoxicity against various cancer types .
Antifolate Properties
The compound's structure suggests potential antifolate activity, which is crucial in cancer therapy. Antifolates target the folate metabolism pathway essential for DNA synthesis in rapidly dividing cells. The thieno[3,2-d]pyrimidine scaffold has been explored for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme vital for folate metabolism. Inhibitory studies have shown that derivatives can exhibit low micromolar IC50 values against DHFR .
Antimicrobial Activity
There is emerging evidence that compounds in this class may possess antimicrobial properties. Preliminary studies have indicated that certain thieno[3,2-d]pyrimidine derivatives display activity against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Fungicidal Activity
Recent patent filings indicate that this compound may be part of formulations aimed at combating fungal pathogens in crops. The compound has shown efficacy in laboratory settings against several fungal strains, indicating its potential as a fungicide .
Herbicidal Properties
In addition to fungicidal activity, there are indications that the compound may also exhibit herbicidal properties. Research into related thieno[3,2-d]pyrimidines has revealed their ability to disrupt plant growth by inhibiting specific metabolic pathways essential for plant development .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
